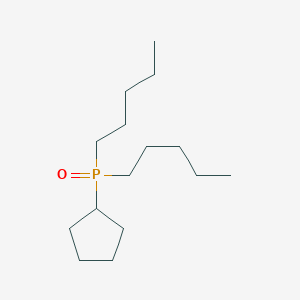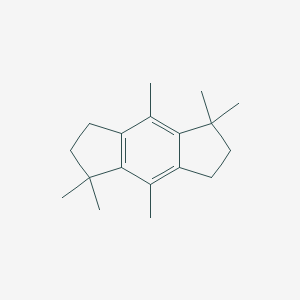
1,1,4,5,5,8-Hexamethyl-S-hydrindacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,5,5,8-Hexamethyl-S-hydrindacene, also known as HHS, is a highly fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. HHS has been utilized in various research applications, including fluorescence microscopy, organic light-emitting diodes (OLEDs), and organic solar cells.
Scientific Research Applications
1,1,4,5,5,8-Hexamethyl-S-hydrindacene has been widely used in fluorescence microscopy due to its high quantum yield and photostability. It has been utilized as a fluorescent probe for imaging cellular structures and tracking protein interactions. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene has also been used in the development of OLEDs and organic solar cells due to its high electron mobility and efficient energy transfer properties.
Mechanism Of Action
The mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is still being studied, but it is believed that its fluorescence properties are due to the formation of an excited state through the absorption of light. This excited state can then decay back to the ground state, emitting a photon of light in the process.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. However, it has been shown to be non-toxic to cells and has been used in live-cell imaging studies without affecting cell viability.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in lab experiments is its high quantum yield and photostability, which allows for prolonged imaging without photobleaching. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene also has a high electron mobility, making it useful in the development of OLEDs and organic solar cells. However, one limitation of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is its relatively high cost compared to other fluorescent dyes.
Future Directions
Future research on 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could focus on improving its synthesis method to reduce costs and increase yields. It could also involve studying the mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in more detail and exploring its potential as a therapeutic agent for various diseases. Additionally, 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could be further developed for use in advanced imaging techniques such as super-resolution microscopy.
Synthesis Methods
The synthesis of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene involves the reaction of 1,2,3,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. This method is highly efficient and yields a high purity product.
properties
CAS RN |
17465-59-7 |
|---|---|
Product Name |
1,1,4,5,5,8-Hexamethyl-S-hydrindacene |
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3,3,4,7,7,8-hexamethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-18(5,6)16(13)12(2)14-8-10-17(3,4)15(11)14/h7-10H2,1-6H3 |
InChI Key |
WAOWVPSHMISXFR-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Canonical SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Other CAS RN |
17465-59-7 |
synonyms |
1,2,3,5,6,7-Hexahydro-1,1,4,5,5,8-hexamethyl-s-indacene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
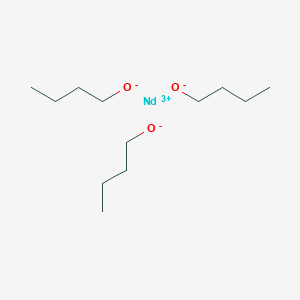

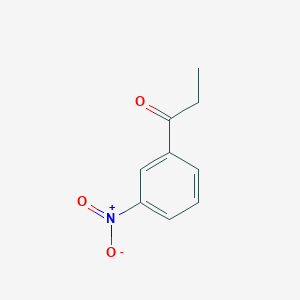
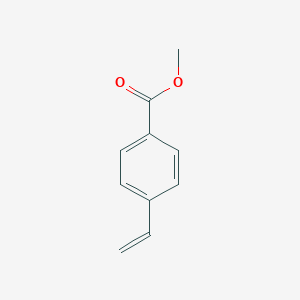
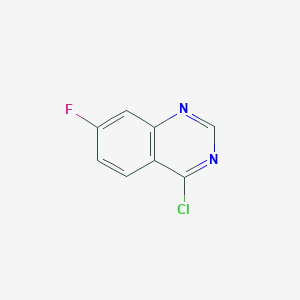
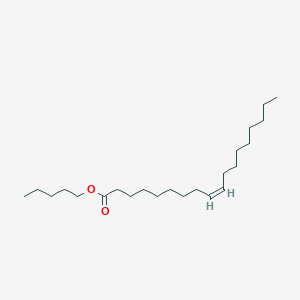
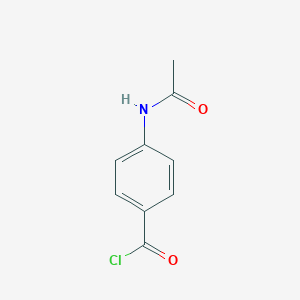
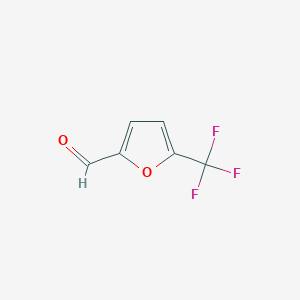
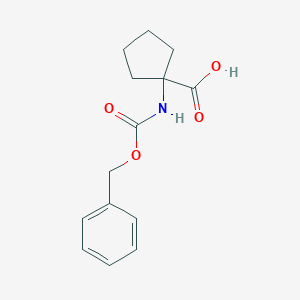
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
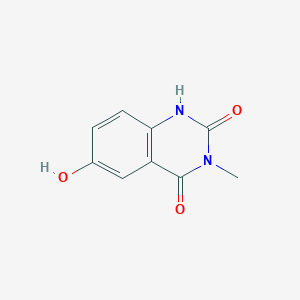
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
